molecular formula C22H24ClP B081357 Butyltriphenylphosphonium chloride CAS No. 13371-17-0

Butyltriphenylphosphonium chloride

Cat. No. B081357
CAS RN: 13371-17-0
M. Wt: 354.8 g/mol
InChI Key: MFIUDWFSVDFDDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Butyltriphenylphosphonium chloride is readily prepared from simpler phosphonium salts and is used in various organic transformations. It has been reported to convert α-sulfinyl oximes and α-sulfinyl hydrazones to corresponding β-keto sulfoxides with high yields and enantiomeric purity (Hajipour & Ruoho, 2003).

Molecular Structure Analysis

The molecular structure of butyltriphenylphosphonium chloride derivatives shows that the phosphorus atom usually exhibits a distorted tetrahedral coordination. Studies have detailed the geometry around the phosphonium center, highlighting variations depending on substituents attached to the phosphorus atom (Sharutin, Sharutina, & Popkova, 2019).

Chemical Reactions and Properties

Butyltriphenylphosphonium chloride is involved in various chemical reactions, including conversions of α-sulfinyl compounds to β-keto sulfoxides. This highlights its utility in synthesizing compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry (Hajipour & Ruoho, 2003).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of butyltriphenylphosphonium chloride were not highlighted, typical characteristics include solid state at room temperature, white appearance, and solubility in various organic solvents. The physical properties can influence its applications in organic synthesis and catalysis.

Chemical Properties Analysis

Butyltriphenylphosphonium chloride acts as a versatile reagent in organic chemistry, facilitating numerous types of chemical transformations. Its chemical properties allow for the selective reduction of imines, enamines, and oximes, showcasing its broad applicability in reducing various organic functionalities under mild conditions (Hajipour, Mohammadpoor‐Baltork, & Noroallhi, 2001).

Scientific Research Applications

  • Organic Synthesis

    • Butyltriphenylphosphonium chloride is used in organic synthesis . It serves as a Wittig reagent, which is used in the Wittig reaction to convert aldehydes and ketones to alkenes . It’s also used as a phase transfer catalyst .
    • The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
    • The outcomes of these reactions can vary widely depending on the specific reactants and conditions used. In general, the use of Butyltriphenylphosphonium chloride can help to increase the efficiency and selectivity of certain organic reactions .
  • Material Science

    • Butyltriphenylphosphonium chloride is used to accelerate the cure of phenolic-based epoxy resins, certain fluoroelastomers, and thermosetting powder coatings .
    • The compound is typically incorporated into the materials during the manufacturing process .
    • The use of Butyltriphenylphosphonium chloride can help to improve the properties of the final products, such as their hardness, durability, and resistance to heat and chemicals .
  • Synthesis Reagent

    • Butyltriphenylphosphonium chloride is often used as a synthesis reagent . It is particularly useful in the synthesis of various organic compounds .
    • The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
    • The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Phase Transfer Catalyst

    • Butyltriphenylphosphonium chloride is used as a phase transfer catalyst . It helps to increase the rate of reaction by facilitating the migration of a reactant from one phase to another .
    • The compound is typically added to the reaction mixture in its solid form .
    • The use of Butyltriphenylphosphonium chloride as a phase transfer catalyst can help to increase the efficiency of certain reactions .
  • Functional Group Interconversions

    • Butyltriphenylphosphonium chloride is used in functional group interconversions . It plays a crucial role in the transformation of one functional group to another within an organic compound .
    • The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
    • The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Heterocycle Synthesis

    • Butyltriphenylphosphonium chloride is used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
    • The compound is typically used in its solid form and reactions are carried out in suitable solvents under controlled conditions .
    • The use of Butyltriphenylphosphonium chloride can help to increase the efficiency and selectivity of certain organic reactions .

Safety And Hazards

BTPC is fatal if swallowed or inhaled. It causes serious eye damage and may cause respiratory irritation. It causes damage to organs (Lungs, nasal cavity) through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases. The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest . This approach has been developed to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles and for treatment of a variety of diseases such as neurodegeneration and cancer .

properties

IUPAC Name

butyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUDWFSVDFDDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884597
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyltriphenylphosphonium chloride

CAS RN

13371-17-0
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13371-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyltriphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyltriphenylphosphonium chloride
Reactant of Route 2
Butyltriphenylphosphonium chloride
Reactant of Route 3
Butyltriphenylphosphonium chloride
Reactant of Route 4
Reactant of Route 4
Butyltriphenylphosphonium chloride
Reactant of Route 5
Butyltriphenylphosphonium chloride
Reactant of Route 6
Butyltriphenylphosphonium chloride

Citations

For This Compound
38
Citations
C Eguchi, K Akiba, N Inamoto - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… From this result, the precipitates (D) were found to consist of x-hydroxyimino-n-butyltriphenylphosphonium chloride (A-IV) and n-butyltriphenylphosphonium chloride (B-IV). The yields …
Number of citations: 5 www.journal.csj.jp
AR Hajipour, AE Ruoho - Phosphorus, Sulfur, and Silicon, 2003 - Taylor & Francis
… This reagent is a white powder, which is prepared by the dropwise addition of an aqueous solution of NaIO4 to an aqueous solution of butyltriphenylphosphonium chloride at room …
Number of citations: 1 www.tandfonline.com
VV Sharutin, OK Sharutina, VS Senchurin… - Russian Journal of …, 2018 - Springer
… sized by the reactions of tetrahydrobromopalladic acid with (cyclohexyl)triphenylphosphonium bromide and tetrahydrochloropalladic acid with butyltriphenylphosphonium chloride in …
Number of citations: 7 link.springer.com
R Oliwa, M Heneczkowski, M Oleksy… - Composites Part B …, 2016 - Elsevier
… The organoclay, bentonite “Specjal” (Zebiec SA Plants, Poland) was modified with a butyltriphenylphosphonium chloride (BSQPS, Xiamen Pioneer Technology Inc., China). …
Number of citations: 42 www.sciencedirect.com
WS Creasy - 1971 - search.proquest.com
… 3.4-Diphenyl-4-oxo-3-(ethylcarbonyldioxy) butyltriphenylphosphonium Chloride............... 62 …
Number of citations: 3 search.proquest.com
B O'Rourke, C Lauderback, LI Teodoro, M Grimm… - ACS …, 2021 - ACS Publications
… 1-Butyltriphenylphosphonium chloride was purchased from Fisher Scientific or synthesized following established literature procedures. (36) Lithium bis(trifluoromethane)sulfonimide (…
Number of citations: 3 pubs.acs.org
N Sone, P Nicholls - Biochemistry, 1984 - ACS Publications
Materials and Methods Beef heart cytochrome c oxidase was prepared by the me-thod of Kuboyama et al.(1972), with Tween 80 substituting for Emasol, and stored at-75 C as …
Number of citations: 53 pubs.acs.org
M Oleksy, J Oliwa, G Budzik, R Oliwa, K Bulanda… - Polimery, 2019 - bibliotekanauki.pl
Research was carried out on modification of bentonite with the use of a mixer with built-in Parshall’s venturi. Aqueous suspensions of bentonite with a concentration of 12 % by weight …
Number of citations: 1 bibliotekanauki.pl
J Li, H Zhang, L Li, M Cai, Y Li, D Xie… - … Sustainable Chemistry & …, 2020 - ACS Publications
… chloride, IL 4 : ethyltriphenylphosphonium chloride, IL 5 : butyltriphenylphosphonium chloride, and 5IL 5 : butyltriphenylphosphonium chloride (the ratio of Ru to IL 5 was 1:5). The …
Number of citations: 20 pubs.acs.org
D Rideout, A Bustamante, J Patel - International journal of …, 1994 - Wiley Online Library
… Tetraphenylphosphonium chloride D, (TPP), butyltriphenylphosphonium chloride E, and rnethyltriphenylphosphonium chloride F were purchased from Aldrich (Milwaukee, WI) as the …
Number of citations: 78 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.